5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride
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Overview
Description
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is a versatile chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride typically involves the following steps:
Bromination: The starting material, 4’-fluoro-2’-hydroxyacetophenone, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces a bromine atom at the 5’ position of the aromatic ring.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Scientific Research Applications
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-2-hydroxyacetophenone: Similar structure but lacks the chlorine atom.
5-Fluoro-2-hydroxyphenacyl bromide: Similar structure but lacks the chlorine atom.
5-Bromo-2-hydroxyphenacyl bromide: Similar structure but lacks the fluorine atom .
Uniqueness
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(8(13)3-10)7(12)2-6(5)11/h1-2,12H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQPQDHKUSCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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